7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar structure, 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Based on its structural similarity to 1,2,4-triazolo[1,5-a]pyridine, it can be hypothesized that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors.
Biochemical Pathways
Given its potential targets, it can be inferred that it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
The synthesis of similar compounds involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This suggests that the compound might have good stability and could be synthesized in a short reaction time.
Result of Action
Similar compounds have been found to exhibit numerous activities, including treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Action Environment
The synthesis of similar compounds under microwave conditions suggests that the reaction conditions might influence the formation of the compound .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-13-6-4-5-7-17(13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-8-10-16(28-3)11-9-15/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAVXNIVLIOEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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